molecular formula C14H8BrI B15290078 9-Bromo-10-iodoanthracene

9-Bromo-10-iodoanthracene

Cat. No.: B15290078
M. Wt: 383.02 g/mol
InChI Key: TXWWICUNBWGHSB-UHFFFAOYSA-N
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Description

9-Bromo-10-iodoanthracene: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of bromine and iodine atoms at the 9th and 10th positions of the anthracene ring, respectively. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-iodoanthracene typically involves the halogenation of anthracene. One common method is the sequential halogenation process, where anthracene is first brominated to form 9-bromoanthracene, followed by iodination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-iodoanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Sonogashira coupling, the product is typically an alkynyl-substituted anthracene derivative .

Scientific Research Applications

Chemistry: 9-Bromo-10-iodoanthracene is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials with tailored properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique optical properties make it suitable for applications in display technology and sensors .

Mechanism of Action

The mechanism of action of 9-Bromo-10-iodoanthracene primarily involves its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications that require fluorescence or phosphorescence . The molecular targets and pathways involved are related to its interaction with light and subsequent energy transfer processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9-Bromo-10-iodoanthracene lies in its combination of bromine and iodine atoms, which imparts distinct reactivity and photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic and optical characteristics .

Properties

IUPAC Name

9-bromo-10-iodoanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrI/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWWICUNBWGHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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